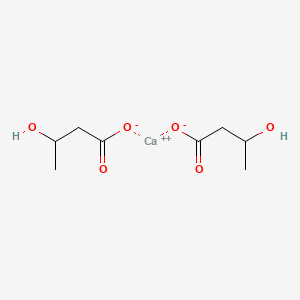

Calcium-beta-hydroxybutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium 3-hydroxybutyrate is a calcium salt of 3-hydroxybutyric acid, a ketone body that plays a significant role in energy metabolism, especially during periods of fasting or low carbohydrate intake. This compound is known for its potential therapeutic benefits, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 3-hydroxybutyrate can be synthesized through the reaction of 3-hydroxybutyric acid with calcium hydroxide. The reaction typically involves dissolving 3-hydroxybutyric acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of calcium 3-hydroxybutyrate .

Industrial Production Methods

Industrial production methods for calcium 3-hydroxybutyrate often involve the fermentation of glucose or other carbohydrates by specific strains of bacteria, such as Ralstonia eutropha. The bacteria produce 3-hydroxybutyric acid, which is then neutralized with calcium hydroxide to form calcium 3-hydroxybutyrate .

Chemical Reactions Analysis

Types of Reactions

Calcium 3-hydroxybutyrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to acetoacetate, another ketone body.

Reduction: It can be reduced back to 3-hydroxybutyric acid.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.

Major Products

Oxidation: Acetoacetate

Reduction: 3-Hydroxybutyric acid

Substitution: Depending on the reagent, products can include halogenated derivatives or other substituted compounds.

Scientific Research Applications

Calcium 3-hydroxybutyrate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in cellular metabolism and energy production.

Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy, Alzheimer’s disease, and heart failure.

Industry: Used in the production of biodegradable plastics and as a dietary supplement.

Mechanism of Action

Calcium 3-hydroxybutyrate exerts its effects primarily through its role as a ketone body. It serves as an alternative energy source during periods of low glucose availability. In the brain, it can cross the blood-brain barrier and provide energy to neurons. It also binds to specific receptors, such as hydroxyl-carboxylic acid receptor 2, and inhibits histone deacetylase enzymes, which can modulate gene expression and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Sodium 3-hydroxybutyrate: Another salt of 3-hydroxybutyric acid, used similarly in metabolic studies.

Potassium 3-hydroxybutyrate: Also used as an energy supplement and in medical research.

Magnesium 3-hydroxybutyrate: Studied for its potential benefits in muscle function and energy metabolism.

Uniqueness

Calcium 3-hydroxybutyrate is unique due to its specific interactions with calcium ions, which can have additional benefits for bone health and cellular signaling. Its use in biodegradable plastics also highlights its versatility in industrial applications .

Properties

Molecular Formula |

C8H14CaO6 |

|---|---|

Molecular Weight |

246.27 g/mol |

IUPAC Name |

calcium;3-hydroxybutanoate |

InChI |

InChI=1S/2C4H8O3.Ca/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 |

InChI Key |

OXUQOKIBNYSTGF-UHFFFAOYSA-L |

Canonical SMILES |

CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)

![Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B12285889.png)